Ethyl 2,4-dimethoxybenzoate
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Overview
Description
Ethyl 2,4-dimethoxybenzoate is an ethyl ester of 2,4-dimethoxybenzoic acid . It’s used for research and development purposes .
Molecular Structure Analysis
The molecular formula of this compound is C11H14O4 . The molecular weight is 210.23 . More detailed structural information may be available in specialized chemical databases .
Scientific Research Applications
Solubility Studies
Ethyl 2,4-dimethoxybenzoate's close relative, 2,4-dimethoxybenzoic acid, has been studied for its solubility characteristics in various organic solvents. Research by Tian et al. (2015) demonstrated that rising temperatures lead to increased solubility of 2,4-dimethoxybenzoic acid in selected solvents. This study provides insights into the solubility behavior of similar compounds, which can be crucial for industrial and pharmaceutical applications.
Chemical Synthesis and Analysis
The synthesis and analysis of compounds closely related to this compound have been documented. For instance, Khan et al. (2012) conducted a study on Ethyl 2,6-Dimethoxybenzoate, detailing the process of its synthesis and structural analysis through spectroscopic and X-ray crystallographic methods. Such research is vital in understanding the properties and potential applications of similar ethyl dimethoxybenzoates.
Synthesis of Specific Derivatives
Research also extends to the synthesis of specific derivatives of this compound. Bartlett et al. (1983) investigated the synthesis and deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates, which is crucial for developing various chemical compounds and understanding chemical reactions involving this compound.
Applications in Polymer Science
In the field of polymer science, studies such as the one by Schnell et al. (1998) have explored hydrogen bonding in benzoxazine dimers. These investigations are significant for understanding the properties of polymers and designing new materials with desired characteristics.
Antimicrobial Activity
Research on derivatives of this compound has shown potential in antimicrobial activity. Mohana (2013) conducted a study on the synthesis of new 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazoles and their antimicrobial activity, indicating the relevance of these compounds in developing new antibiotics or antimicrobial agents.
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Ethyl 2,4-dimethoxybenzoate may potentially influence various biochemical pathways. The specific pathways affected by this compound and their downstream effects are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors could include temperature, pH, and the presence of other chemical compounds.
Properties
IUPAC Name |
ethyl 2,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-15-11(12)9-6-5-8(13-2)7-10(9)14-3/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITNTFQLHYWLDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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